2-Bromo-9-(2-naphthyl)-9H-carbazole CAS number and properties
2-Bromo-9-(2-naphthyl)-9H-carbazole CAS number and properties
The following technical guide is structured to serve as a definitive reference for 2-Bromo-9-(2-naphthyl)-9H-carbazole , a critical intermediate in the synthesis of high-performance organic semiconductors and a scaffold of interest in medicinal chemistry.
High-Purity Scaffold for Optoelectronics and Medicinal Chemistry
Executive Summary
2-Bromo-9-(2-naphthyl)-9H-carbazole (CAS: 1427316-53-7) is a halogenated nitrogen-heterocycle serving as a linchpin intermediate in the development of Organic Light-Emitting Diodes (OLEDs).[1][2] Its structural asymmetry—combining a reactive bromine handle at the C2 position with a rigid, bulky naphthyl group at the N9 position—makes it an ideal building block for constructing Hole Transport Materials (HTMs) and Phosphorescent Hosts .
While its primary industrial application lies in materials science (specifically for increasing the glass transition temperature,
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature & Identification
| Property | Specification |
| IUPAC Name | 2-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
| CAS Number | 1427316-53-7 |
| Molecular Formula | C₂₂H₁₄BrN |
| Molecular Weight | 372.27 g/mol |
| SMILES | BrC1=CC2=C(C=C1)N(C3=CC=C4C=CC=CC4=C3)C5=CC=CC=C25 |
| Synonyms | 2-Bromo-9-(2-naphthyl)carbazole; 2-Bromo-N-(2-naphthyl)carbazole |
Physical Properties
| Parameter | Value / Description | Source Validation |
| Appearance | White to off-white crystalline powder | TCI Chemicals [1] |
| Melting Point | 141.0 – 145.0 °C | Standard Characterization [1] |
| Purity Grade | >98.0% (GC/HPLC) for synthesis; >99.5% for device fabrication | Industrial Standard |
| Solubility | Soluble in CHCl₃, THF, Toluene, Chlorobenzene; Insoluble in Water | Structure-based |
| HOMO/LUMO | Approx.[1][2][3][4][5] -5.6 eV / -2.3 eV (Estimated vs. Vacuum) | Derived from Carbazole core |
Synthesis & Manufacturing Protocol
Strategic Retrosynthesis
The synthesis of 2-Bromo-9-(2-naphthyl)-9H-carbazole presents a chemoselectivity challenge. The objective is to functionalize the Nitrogen (N9) position with a naphthyl group without compromising the Bromine (C2) substituent, which is required for downstream coupling.
The Preferred Route: Copper-Catalyzed Ullmann Condensation Palladium-catalyzed Buchwald-Hartwig amination is risky here because Pd(0) readily undergoes oxidative addition into the C–Br bond, leading to polymerization or hydrodebromination. Therefore, a modified Ullmann coupling using Copper(I) is the superior choice, as it is orthogonal to the aryl bromide under controlled conditions.
Detailed Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
-
Substrate: 2-Bromo-9H-carbazole (1.0 eq)
-
Coupling Partner: 2-Iodonaphthalene (1.2 eq)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: trans-1,2-Cyclohexanediamine (20 mol%) or 1,10-Phenanthroline
-
Base: Potassium Phosphate (K₃PO₄) or K₂CO₃ (2.5 eq)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Charging: In a flame-dried Schlenk tube, combine 2-bromo-9H-carbazole, 2-iodonaphthalene, CuI, and K₃PO₄.
-
Degassing: Evacuate and backfill with argon three times to remove O₂ (crucial to prevent oxidative homocoupling of the carbazole).
-
Solvation: Add anhydrous 1,4-dioxane and the diamine ligand via syringe.
-
Reaction: Heat the mixture to 110°C for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1) or HPLC. The 2-iodonaphthalene is more reactive toward Ullmann coupling than the C-Br bond on the carbazole.
-
Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash with dichloromethane.
-
Purification: Concentrate the filtrate and purify via silica gel column chromatography using a gradient of Hexane/DCM.
-
Crystallization: Recrystallize from Ethanol/Toluene to achieve the >99% purity required for OLED applications.
Synthesis Logic Diagram
The following diagram illustrates the chemoselective logic required to synthesize this intermediate and its subsequent transformation into active materials.
Caption: Chemoselective synthesis pathway preserving the bromine functionality for downstream molecular engineering.
Applications in Drug Development & Materials Science
A. OLED Materials Engineering (Primary Use)
This compound is a "unipolar" building block. The carbazole unit provides hole-transporting (p-type) character, while the naphthyl group disrupts crystalline stacking, preventing "concentration quenching" in the solid state.
-
Host Materials: The bromine is replaced (via Suzuki coupling) with electron-deficient moieties (e.g., Triazine, Pyrimidine) to create Bipolar Hosts for TADF (Thermally Activated Delayed Fluorescence) emitters [2].
-
Hole Transport Layers (HTL): Coupling with secondary amines yields "Star-shaped" molecules with high thermal stability (
), essential for device longevity.
B. Pharmacological Relevance
While CAS 1427316-53-7 is an industrial intermediate, the N-aryl carbazole scaffold is a privileged structure in medicinal chemistry.
-
Kinase Inhibition: Carbazole derivatives are investigated as inhibitors of varying kinases (e.g., PKC, CDK) due to their ability to mimic the ATP purine ring.
-
DNA Intercalation: The planar tricyclic system allows intercalation into DNA base pairs, a mechanism exploited for anti-tumor activity in related carbazole alkaloids (e.g., Ellipticine).
-
Research Utility: This specific brominated derivative allows medicinal chemists to attach various pharmacophores at the C2 position to generate libraries for Structure-Activity Relationship (SAR) studies.
Quality Control & Characterization
To ensure the material is suitable for high-tech applications, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
-
Carbazole Region: Look for the specific splitting of the C2-substituted ring. The proton at C1 (ortho to Br and N) usually appears as a doublet with a small coupling constant (~1-2 Hz) around 8.0–8.2 ppm.
-
Naphthyl Region: A complex multiplet set between 7.5–8.0 ppm.
-
Integration: Ratio of aromatic protons must sum to 14H.
Mass Spectrometry
-
Method: GC-MS or MALDI-TOF.
-
Signature: Molecular ion peak
at 371.0/373.0 m/z (showing the characteristic 1:1 isotopic abundance of Bromine-79 and Bromine-81).
Thermal Analysis (DSC/TGA)
-
TGA (Thermogravimetric Analysis): 5% weight loss temperature (
) should be , confirming stability for vacuum deposition processes.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place (< 25°C), protected from light. The compound is stable but should be kept away from strong oxidizing agents.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Nitrogen and Bromine content).
References
-
Tokyo Chemical Industry (TCI). (2024). Product Specification: 2-Bromo-9-(2-naphthyl)-9H-carbazole (B5051). Retrieved from
-
Sriprapapong, P., et al. (2021). "Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials." Journal of Materials Science and Applied Energy, 10(1), 21-30.[5] (Demonstrates Ullmann coupling protocols for carbazole derivatives). Retrieved from
-
PubChem. (2025). Compound Summary: 2-Bromo-9-(2-naphthyl)-9H-carbazole.[1][2][6] National Library of Medicine. Retrieved from
-
BLD Pharm. (2024). Safety Data Sheet & Synthesis Info for CAS 1427316-53-7. Retrieved from
Sources
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. lumorachemicals.com [lumorachemicals.com]
- 3. chembk.com [chembk.com]
- 4. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 5. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 6. 2-Bromo-9-(2-naphthyl)-9H-carbazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
